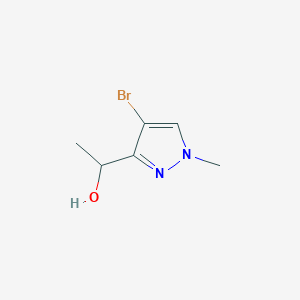
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ethanol moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with an appropriate ethanol derivative under controlled conditions . One common method includes the use of nitrogen-protected reaction systems, where 4-bromo-1-methyl-1H-pyrazole is reacted with ethanol in the presence of a solvent like toluene . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine and ethanol moieties play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase, by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethanol can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanol moiety, making it less versatile in certain chemical reactions.
1-Methyl-4-bromopyrazole: Similar structure but without the ethanol group, affecting its reactivity and applications.
Imidazole derivatives: These compounds have a similar heterocyclic structure but differ in nitrogen positioning and substitution patterns, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXYHKXZOBNGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1Br)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














